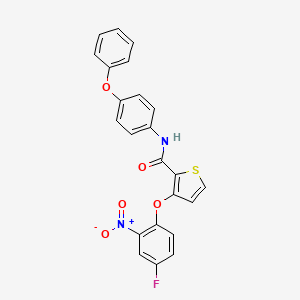
3-(4-fluoro-2-nitrophenoxy)-N-(4-phenoxyphenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluoro-2-nitrophenoxy)-N-(4-phenoxyphenyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a carboxamide group, and various substituents including a fluoro-nitrophenoxy group and a phenoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluoro-2-nitrophenoxy)-N-(4-phenoxyphenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Ring: Starting from simple thiophene precursors, the thiophene ring is constructed through cyclization reactions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Substitution Reactions: The fluoro-nitrophenoxy and phenoxyphenyl groups are introduced through nucleophilic aromatic substitution reactions, typically using halogenated precursors and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the phenyl groups.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Substitution: The compound can participate in various substitution reactions, especially nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction using reagents like tin(II) chloride (SnCl₂).
Substitution: Halogenated precursors and nucleophiles such as phenols or amines under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science:
Biology
Biological Activity: Studied for potential antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
Drug Development: Investigated as a lead compound for the development of new pharmaceuticals.
Industry
Chemical Industry: Used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3-(4-fluoro-2-nitrophenoxy)-N-(4-phenoxyphenyl)thiophene-2-carboxamide would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-chloro-2-nitrophenoxy)-N-(4-phenoxyphenyl)thiophene-2-carboxamide
- 3-(4-bromo-2-nitrophenoxy)-N-(4-phenoxyphenyl)thiophene-2-carboxamide
Uniqueness
The presence of the fluoro group in 3-(4-fluoro-2-nitrophenoxy)-N-(4-phenoxyphenyl)thiophene-2-carboxamide may impart unique properties such as increased metabolic stability, altered electronic properties, and enhanced binding affinity to biological targets compared to its chloro or bromo analogs.
Eigenschaften
IUPAC Name |
3-(4-fluoro-2-nitrophenoxy)-N-(4-phenoxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN2O5S/c24-15-6-11-20(19(14-15)26(28)29)31-21-12-13-32-22(21)23(27)25-16-7-9-18(10-8-16)30-17-4-2-1-3-5-17/h1-14H,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCYLZNPQIWBKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C=CS3)OC4=C(C=C(C=C4)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














